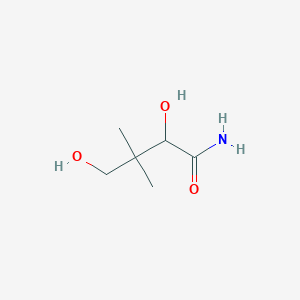

2,4-Dihydroxy-3,3-dimethylbutanamide

Descripción general

Descripción

2,4-Dihydroxy-3,3-dimethylbutanamide is an organic compound with the molecular formula C6H13NO3 It is characterized by the presence of two hydroxyl groups and an amide group attached to a butane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-3,3-dimethylbutanamide typically involves the reaction of 3,3-dimethylbutanoic acid with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dihydroxy-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.

Major Products Formed

Oxidation: Formation of 2,4-dioxo-3,3-dimethylbutanoic acid.

Reduction: Formation of 2,4-dihydroxy-3,3-dimethylbutylamine.

Substitution: Formation of 2,4-dichloro-3,3-dimethylbutanamide.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Wound Healing and Skin Care:

D-Panthenol is widely recognized for its role in skin health. It is used in topical formulations to enhance wound healing and improve skin hydration. Its ability to penetrate the skin and convert to pantothenic acid (vitamin B5) contributes to its effectiveness in promoting cell proliferation and tissue repair .

Antimicrobial Properties:

Research has indicated that derivatives of pantothenic acid, including D-Panthenol, exhibit antimicrobial activity against various pathogens. This property makes it a candidate for developing new antimicrobial agents .

Formulation in Ointments:

D-Panthenol is often included in ointments for treating sunburns and other skin irritations due to its soothing properties. Its hydrating effects help maintain moisture levels in the skin, which is crucial for recovery from injuries .

Cosmetic Applications

Hair Care Products:

D-Panthenol is a common ingredient in shampoos and conditioners. It helps improve hair texture and manageability while providing moisture retention. Its film-forming properties also protect hair from damage during styling .

Moisturizers and Creams:

In cosmetic formulations, D-Panthenol acts as a humectant, drawing moisture into the skin. This makes it an essential component in moisturizers aimed at enhancing skin hydration and elasticity .

Agricultural Applications

Plant Growth Regulators:

Recent studies have explored the use of D-Panthenol as a plant growth regulator. Its application has been linked to improved growth rates and enhanced resistance to environmental stressors in various crops .

Pest Resistance:

Research indicates that certain pantothenamide analogues may offer protective effects against specific pests, making them potential candidates for developing eco-friendly pesticides .

Case Study 1: Wound Healing Efficacy

A clinical study evaluated the effectiveness of D-Panthenol in promoting wound healing among patients with superficial burns. The results demonstrated a significant reduction in healing time compared to control groups receiving standard care without D-Panthenol. Patients reported reduced pain and improved satisfaction with their treatment outcomes.

Case Study 2: Hair Care Formulation

A comparative study on hair care products containing D-Panthenol showed that users experienced improved hair softness and reduced breakage over an eight-week period compared to products lacking this ingredient. The study highlighted the importance of D-Panthenol in enhancing consumer satisfaction with hair care products.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Wound Healing | Accelerates healing; reduces scarring |

| Antimicrobial Agent | Effective against various pathogens | |

| Cosmetics | Hair Care Products | Improves texture; enhances moisture |

| Moisturizers | Increases hydration; improves elasticity | |

| Agriculture | Plant Growth Regulator | Promotes growth; enhances stress resistance |

| Pest Resistance | Eco-friendly pest control potential |

Mecanismo De Acción

The mechanism of action of 2,4-Dihydroxy-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Dihydroxy-3,3-dimethylbutanoic acid

- 2,4-Dihydroxy-3,3-dimethylbutylamine

- 2,4-Dichloro-3,3-dimethylbutanamide

Uniqueness

2,4-Dihydroxy-3,3-dimethylbutanamide is unique due to the presence of both hydroxyl and amide functional groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Actividad Biológica

2,4-Dihydroxy-3,3-dimethylbutanamide is a compound with potential biological activity, particularly in the context of antimalarial research. Understanding its biological properties and mechanisms of action is crucial for evaluating its therapeutic potential. This article reviews the available literature on the biological activity of this compound, including its synthesis, stability, and efficacy against malaria.

- Chemical Formula : C6H13NO3

- Molecular Weight : 145.17 g/mol

- Structure : The compound features two hydroxyl groups and an amide functional group, contributing to its biological reactivity.

Synthesis and Stability

Recent studies have highlighted the synthesis of various derivatives of this compound and their stability in biological systems. For instance:

- Synthesis Method : Compounds are synthesized using a straightforward approach involving specific reagents and conditions that favor the formation of the desired product.

- Stability in Microsomes : In vitro studies demonstrated that this compound exhibited minimal degradation when incubated with human liver microsomes (t1/2 > 255 min) compared to mouse microsomes (t1/2 = 33 min) . This suggests a favorable pharmacokinetic profile for human applications.

Antiplasmodial Activity

The primary focus of research on this compound has been its antiplasmodial activity:

- In Vitro Studies : Initial tests indicated that the compound had an IC50 value against Plasmodium falciparum, a malaria-causing parasite. However, despite showing promising in vitro results, follow-up studies revealed limitations in its effectiveness in vivo.

- In Vivo Studies : In experiments using BALB/c mice infected with P. berghei, neither this compound nor its derivatives inhibited parasite proliferation effectively. The average parasitemia increased similarly across treatment groups . Blood concentration measurements indicated that the compound's levels dropped below effective thresholds within 24 hours post-administration, suggesting that prolonged exposure may be necessary for efficacy.

Case Studies

Several case studies have explored the broader implications of compounds similar to this compound in medical research:

- Case Study on Malaria Treatment : A study highlighted the challenges faced when translating promising in vitro results into effective treatments for malaria. Despite high initial concentrations observed in blood samples shortly after administration, sustained therapeutic levels were not maintained .

- Comparative Analysis of Antimalarial Compounds : Research comparing various antimalarial compounds has shown that structural modifications can significantly impact both stability and efficacy. For instance, derivatives with enhanced stability showed improved performance in vivo .

Propiedades

IUPAC Name |

2,4-dihydroxy-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3-8)4(9)5(7)10/h4,8-9H,3H2,1-2H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQLNIMYRMBBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377336 | |

| Record name | 2,4-dihydroxy-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4417-86-1 | |

| Record name | 2,4-dihydroxy-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.